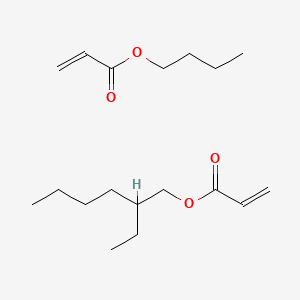

butyl prop-2-enoate;2-ethylhexyl prop-2-enoate

Description

butyl prop-2-enoate;2-ethylhexyl prop-2-enoate is a chemical compound with the CAS number 26760-85-0. It is used in various scientific and industrial applications due to its unique properties.

Properties

CAS No. |

26760-85-0 |

|---|---|

Molecular Formula |

C18H32O4 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

butyl prop-2-enoate;2-ethylhexyl prop-2-enoate |

InChI |

InChI=1S/C11H20O2.C7H12O2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-3-5-6-9-7(8)4-2/h6,10H,3-5,7-9H2,1-2H3;4H,2-3,5-6H2,1H3 |

InChI Key |

HBTYDDRQLQDDLZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC(=O)C=C.CCCCOC(=O)C=C |

Related CAS |

26760-85-0 |

Origin of Product |

United States |

Chemical Reactions Analysis

butyl prop-2-enoate;2-ethylhexyl prop-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

butyl prop-2-enoate;2-ethylhexyl prop-2-enoate has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a reagent for biochemical assays or as a tool for studying cellular processes. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic agent. Industrially, it may be used in the production of various materials or as a component in manufacturing processes.

Comparison with Similar Compounds

butyl prop-2-enoate;2-ethylhexyl prop-2-enoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. For example, compounds with similar structures may share similar mechanisms of action or reactivity patterns. this compound may have unique properties that make it particularly useful for specific applications. The comparison of similar compounds can provide insights into the advantages and limitations of this compound in various contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.